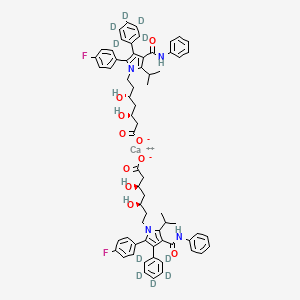

Atorvastatin-d5 (calcium salt)

Description

Context of Stable Isotope Labeling in Pharmaceutical Sciences

Isotopic labeling is a powerful technique that involves the incorporation of isotopes, which are atoms of the same element with different numbers of neutrons, into molecules. musechem.com This allows researchers to trace the path of a drug through a biological system, providing detailed insights into its absorption, distribution, metabolism, and excretion (ADME). musechem.comnih.gov Both stable and radioactive isotopes are used, but stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are often preferred as they are non-radioactive. symeres.commusechem.com

Principles and Advantages of Deuterium Labeling in Chemical and Biological Systems

Deuterium (D or ²H) is a stable isotope of hydrogen that contains one proton and one neutron, effectively doubling its mass compared to protium (B1232500) (¹H). wikipedia.orgclearsynth.com When hydrogen atoms in a drug molecule are replaced with deuterium atoms, the resulting deuterated compound is chemically very similar to the original but has a greater mass. clearsynth.comclearsynth.com This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. tandfonline.com

This stronger bond is the basis of the "kinetic isotope effect" (KIE), where the rate of a chemical reaction can be significantly slower if it involves the breaking of a C-D bond compared to a C-H bond. tandfonline.comportico.org In pharmaceutical sciences, this effect is particularly advantageous. Since drug metabolism often involves the breaking of C-H bonds by enzymes like cytochrome P450, deuterating a drug at a metabolic site can slow down its breakdown. tandfonline.com This can lead to several benefits:

Improved Metabolic Stability: The drug remains in its active form for longer. symeres.comclearsynth.com

Reduced Clearance Rates: The drug is eliminated from the body more slowly. symeres.com

Extended Half-Life: The time it takes for the drug concentration in the body to reduce by half is increased. symeres.comwikipedia.org

These pharmacokinetic improvements can potentially lead to more effective medications. musechem.comclearsynth.com Beyond altering metabolism, deuterium-labeled compounds are invaluable tools in mechanistic studies to understand reaction pathways and in techniques like nuclear magnetic resonance (NMR) spectroscopy for determining protein structures. clearsynth.comclearsynth.comacs.org

Fundamental Role of Stable Isotope-Labeled Internal Standards in Quantitative Analytical Chemistry

In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), achieving accurate and precise measurements can be challenging. nih.govscioninstruments.com Variations in sample preparation, extraction efficiency, and instrument response can all introduce errors. musechem.comacs.org To correct for these variables, an internal standard (IS) is added in a known quantity to every sample. musechem.combiopharmaservices.com

The ideal internal standard behaves almost identically to the analyte (the substance being measured) throughout the entire analytical process. nebiolab.com This is where stable isotope-labeled (SIL) compounds excel. sigmaaldrich.com A SIL internal standard, such as Atorvastatin-d5 for the analysis of atorvastatin (B1662188), has the same chemical and physical properties as the analyte. sigmaaldrich.comacanthusresearch.com It will experience the same losses during sample preparation and the same variations in instrument response. musechem.comwaters.com

However, because the SIL internal standard has a different mass, the mass spectrometer can distinguish it from the unlabeled analyte. musechem.comwikipedia.org By comparing the signal of the analyte to the known concentration of the internal standard, chemists can accurately calculate the concentration of the analyte in the original sample, compensating for any variability. musechem.comnebiolab.com This method significantly improves the precision, accuracy, and reliability of quantitative analyses, especially in complex biological matrices like blood or plasma. musechem.comscioninstruments.comacs.org

Significance of Atorvastatin-d5 (Calcium Salt) as a Reference Material in Modern Pharmaceutical Research

Atorvastatin is a widely used statin drug that lowers cholesterol by inhibiting the enzyme HMG-CoA reductase. caymanchem.combiomol.com To study its pharmacokinetics and ensure accurate quantification in biological samples, a reliable internal standard is essential. cymitquimica.compubcompare.ai Atorvastatin-d5 (calcium salt) serves this purpose perfectly. caymanchem.combiomol.comveeprho.com

It is a deuterated analog of atorvastatin, meaning it has the same molecular structure but with five deuterium atoms replacing five hydrogen atoms on the phenyl group. caymanchem.comveeprho.com This labeling makes it an ideal internal standard for use in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. caymanchem.combiomol.com

The use of Atorvastatin-d5 as an internal standard is a key practice in numerous research and clinical applications, including:

Pharmacokinetic Studies: Researchers use it to accurately measure the concentration of atorvastatin and its active metabolites in plasma over time, helping to understand how the drug is absorbed, distributed, metabolized, and eliminated. cymitquimica.comveeprho.comnih.govtandfonline.com

Bioequivalence Studies: It is used to compare the bioavailability of different formulations of atorvastatin.

Therapeutic Drug Monitoring: In some cases, it can be used to monitor patient exposure to the drug to optimize therapy. veeprho.comnih.gov

Metabolic Research: It aids in studying the metabolic pathways of atorvastatin and identifying its metabolites. cymitquimica.compubcompare.aiveeprho.com

By providing a reliable and accurate way to quantify atorvastatin, Atorvastatin-d5 (calcium salt) plays a significant role in advancing our understanding of this important medication and is an invaluable tool in the development of new and improved therapeutic strategies. cymitquimica.comveeprho.com

| Property | Data |

| Formal Name | 2-(4-fluorophenyl)-βR,δR-dihydroxy-5-(1-methylethyl)-3-(phenyl-d5)-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, hemicalcium salt |

| CAS Number | 222412-82-0 |

| Molecular Formula | C₃₃H₂₉D₅FN₂O₅ • ½Ca |

| Formula Weight | 562.7 |

| Purity | ≥99% deuterated forms (d₁-d₅) |

| Solubility | DMF: 25 mg/ml, DMSO: 15 mg/ml, Ethanol: 0.50 mg/ml |

| SMILES | O=C(C1=C(C(C)C)N(CCC@@HCC@@HCC([O-])=O)C(C2=CC=C(F)C=C2)=C1C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])NC4=CC=CC=C4.[Ca+2] |

| InChI Key | FQCKMBLVYCEXJB-RKBFYDEKSA-L |

| Data sourced from multiple chemical suppliers and databases. caymanchem.combiomol.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C66H68CaF2N4O10 |

|---|---|

Molecular Weight |

1165.4 g/mol |

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1/i2*3D,5D,6D,9D,10D; |

InChI Key |

FQCKMBLVYCEXJB-RKBFYDEKSA-L |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment for Atorvastatin D5 Calcium Salt

Approaches to Deuterium (B1214612) Incorporation within the Atorvastatin (B1662188) Scaffold

The introduction of deuterium into the complex structure of atorvastatin is accomplished through carefully designed synthetic routes. The primary goal is to replace specific hydrogen atoms with deuterium atoms in a controlled manner.

Regioselective deuteration refers to methods that introduce deuterium at specific positions within a molecule. While various techniques exist for regioselective deuteration, such as catalyzed hydrogen-isotope exchange reactions on a completed scaffold, the most common and reliable strategy for complex molecules like atorvastatin is the use of pre-labeled building blocks in a convergent synthesis. mdpi.comresearchgate.net

This "bottom-up" approach ensures that the deuterium atoms are precisely located in the final structure, as their position is predetermined by the structure of the starting material. This method avoids the potential for isotopic scrambling or incomplete labeling that can occur with late-stage exchange reactions on the final, complex atorvastatin molecule.

The most prominent and effective strategy for synthesizing Atorvastatin-d5 involves the use of a deuterated precursor in a multi-step synthesis. researchgate.net Specifically, to achieve the desired labeling on one of the phenyl groups, Phenyl-d5 aniline (also known as aniline-2,3,4,5,6-d5) is employed as a key starting material. researchgate.net

The synthesis of the core atorvastatin structure is often achieved via the Paal-Knorr pyrrole (B145914) synthesis. nih.govacs.orgnih.govresearchgate.net In this reaction, a 1,4-dicarbonyl compound is condensed with a primary amine to form the central pyrrole ring. For Atorvastatin-d5, the primary amine used is Phenyl-d5 aniline. This reaction directly and regioselectively incorporates the penta-deuterated phenyl ring into the C-3 position of the pyrrole core, which is the desired location for the isotopic labels in Atorvastatin-d5. researchgate.netsynzeal.com This method ensures that all five positions on that specific phenyl ring are deuterated with high fidelity.

Optimization of Synthetic Pathways for High Isotopic Purity and Yield

Achieving a high yield and exceptional isotopic purity (typically >98%) is critical for the utility of deuterated standards. nih.gov Optimization of the synthetic pathway for Atorvastatin-d5 involves several considerations:

Reaction Conditions: Standard parameters such as temperature, reaction time, solvent, and catalyst concentration are carefully optimized for each step of the synthesis to maximize the conversion of reactants to products and minimize the formation of byproducts. atlantis-press.com

Purification of Intermediates: Rigorous purification of all intermediates, including the initial deuterated precursor (Phenyl-d5 aniline) and the subsequent products of each reaction step, is essential. This prevents the introduction of non-deuterated impurities that would lower the final isotopic purity.

Final Salt Formation: The conversion of the final atorvastatin-d5 free acid to its hemi-calcium salt is a critical final step. The conditions for this salt formation, including the choice of solvent systems (e.g., a mixture of water and ethanol) and temperature, must be controlled to ensure the isolation of a high-purity crystalline solid. google.com

Combinatorial Approaches: For producing various deuterated analogs, combinatorial chemistry techniques can be employed. These methods allow for the parallel synthesis of a library of related compounds, which can be useful for studying structure-activity relationships or metabolic profiles. nih.govresearchgate.net

Analytical Characterization of Deuterium Enrichment and Isotopic Purity

After synthesis, a comprehensive analytical characterization is required to confirm the structural integrity of the molecule and to accurately determine the level and location of deuterium incorporation. rsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.govresearchgate.net It can distinguish between molecules with very small mass differences, such as the parent compound and its various deuterated isotopologues (molecules with different numbers of deuterium atoms). By analyzing the mass spectrum, the relative abundance of Atorvastatin-d5 compared to d4, d3, etc., and the unlabeled (d0) compound can be precisely calculated, yielding the isotopic enrichment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides crucial information about the exact location of the deuterium atoms within the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Atorvastatin-d5, the signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly diminished. The integration of the remaining proton signals can be used to confirm the selective nature of the deuteration. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift indicates its position in the molecule. sigmaaldrich.comhuji.ac.il For highly enriched compounds, ²H NMR can be a powerful tool for verifying the structure and quantifying the deuterium content at specific sites. sigmaaldrich.com

A combination of these techniques provides a complete picture of the synthesized Atorvastatin-d5 (calcium salt), confirming its identity, chemical purity, and, most importantly, its isotopic enrichment. rsc.orgnih.gov

Data Tables

Table 1: Key Synthetic Strategies for Atorvastatin-d5

| Strategy | Description | Key Reagent/Reaction | Purpose |

|---|---|---|---|

| Precursor Incorporation | Building the molecule from a starting material that already contains the isotopic label. | Phenyl-d5 aniline | Ensures precise and high-level deuteration at the desired phenyl group. |

| Paal-Knorr Synthesis | A classic organic reaction to form the central pyrrole ring of atorvastatin. | Condensation of a 1,4-dicarbonyl with a primary amine (Phenyl-d5 aniline). | Forms the core heterocyclic scaffold with the deuterated moiety correctly positioned. |

| Final Salt Formation | Conversion of the active pharmaceutical ingredient from its free acid form to a stable salt. | Calcium source (e.g., CaCl₂) in a suitable solvent system. | Improves stability and handling of the final compound. |

| ²H Nuclear Magnetic Resonance (²H NMR) | Direct detection and environment of deuterium atoms. | Directly confirms the presence of deuterium on the phenyl ring. |

Advanced Bioanalytical Methodologies Utilizing Atorvastatin D5 Calcium Salt

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays.researchgate.netresearchgate.netnih.govrasayanjournal.co.innih.govresearchgate.netresearchgate.netresearchgate.netjneonatalsurg.comresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the determination of atorvastatin (B1662188) and its metabolites in biological samples due to its high sensitivity and selectivity. researchgate.netemrespublisher.com The use of a deuterated internal standard like Atorvastatin-d5 is a cornerstone of these assays, compensating for variability during sample preparation and analysis. researchgate.netresearchgate.netnih.gov

Optimization of Chromatographic Separation Parameters for Atorvastatin and its Metabolites.rasayanjournal.co.inresearchgate.netjneonatalsurg.comresearchgate.net

Effective chromatographic separation is critical for resolving atorvastatin and its active metabolites, primarily ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin), from endogenous plasma components. nih.govnih.gov Key parameters that are optimized include the selection of the analytical column, mobile phase composition, flow rate, and column temperature.

Several studies have demonstrated successful separation using reverse-phase C18 columns. nih.govosf.ionih.gov For instance, a UPLC-MS/MS method utilized a C18 Symmetry Shield column (150mm x 4.6mm, 5.0µm) with an isocratic mobile phase of acetonitrile (B52724) and 2mM ammonium (B1175870) formate (B1220265) (pH 3.0) in a 65:35 (v/v) ratio. nih.govosf.io This setup, with a flow rate of 0.7 mL/min, achieved elution of all analytes and their deuterated internal standards within 5.2 minutes. nih.govosf.io Another method employed a C18 reverse-phase fused-core® column with a mobile phase consisting of 0.005% formic acid in water, acetonitrile, and methanol (B129727) (35:25:40, v/v/v) at a flow rate of 0.6 mL/min, achieving separation in under 6 minutes. nih.govnih.gov

The optimization process often involves a chemometric approach, where factors like the percentage of organic solvent in the mobile phase, column temperature, and flow rate are systematically varied to achieve the best resolution and peak shape. researchgate.net For example, acetonitrile content, column temperature, and flow rate have been identified as significant factors affecting chromatographic responses. nih.gov Adjusting the column temperature can also play a role; for example, maintaining the column at 45°C has been shown to minimize peak tailing. researchgate.net

Table 1: Examples of Optimized Chromatographic Conditions for Atorvastatin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 Symmetry Shield (150 x 4.6 mm, 5.0 µm) nih.govosf.io | C18 reverse-phase fused-core® nih.govnih.gov | LiChrospher RP C-18 (250 × 4.6 mm, 5 μm) researchgate.net |

| Mobile Phase | Acetonitrile:2mM Ammonium formate (pH 3.0) (65:35 v/v) nih.govosf.io | 0.005% formic acid in water:acetonitrile:methanol (35:25:40, v/v/v) nih.govnih.gov | Methanol:water (0.05% glacial acetic acid) (70:30, v/v pH 3.0) researchgate.net |

| Flow Rate | 0.7 mL/min nih.govosf.io | 0.6 mL/min nih.govnih.gov | 1 mL/min researchgate.net |

| Run Time | 5.2 min nih.govosf.io | < 6 min nih.govnih.gov | Atorvastatin: 3.093 min researchgate.net |

Refinement of Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity.rasayanjournal.co.innih.govresearchgate.netjneonatalsurg.com

Mass spectrometric detection, particularly using a triple quadrupole mass spectrometer, is refined to achieve high sensitivity and selectivity. osf.io This involves optimizing parameters for the ion source and the mass analyzer. Electrospray ionization (ESI) is a commonly used technique, and can be operated in either positive or negative ion mode. osf.ionih.gov While positive ion mode has been successfully applied, negative ion mode can offer improved selectivity and sensitivity for atorvastatin and its metabolites. osf.ionih.govnih.gov

The optimization of source-dependent parameters includes the temperature of the ion source, nebulizer gas, heater gas, and curtain gas flow rates, as well as the ion spray voltage. nih.gov For instance, one method using negative ion mode set the source temperature to 500°C and the ionspray voltage to -4500 V. nih.gov Compound-dependent parameters, such as declustering potential (DP), entrance potential (EP), collision energy (CE), and collision cell exit potential (CXP), are optimized for each specific analyte and its internal standard. nih.gov

Multiple Reaction Monitoring (MRM) is the most common acquisition mode, providing high specificity by monitoring a specific precursor-to-product ion transition for each compound. emrespublisher.comhpst.cz For atorvastatin, a common precursor ion in positive ESI mode is m/z 559.2, which fragments to product ions such as m/z 440.2. emrespublisher.com The deuterated internal standard, Atorvastatin-d5, would have a precursor ion of m/z 564.1. emrespublisher.com The selection of these transitions is critical for selective quantification. emrespublisher.com

Table 2: Optimized Mass Spectrometric Parameters for Atorvastatin Analysis (Negative Ion Mode)

| Parameter | Optimized Value |

| Collision Activated Dissociation (CAD) gas | 7 nih.gov |

| Curtain Gas (CUR) | 20 nih.gov |

| Nebulizer Gas (Gas 1) | 50 nih.gov |

| Heater Gas (Gas 2) | 55 nih.gov |

| Ionspray (IS) Voltage | -4500 V nih.gov |

| Source Temperature | 500 °C nih.gov |

| Declustering Potential (DP) | -70 V nih.gov |

| Entrance Potential (EP) | -14 V nih.gov |

| Collision Energy (CE) | -60 V nih.gov |

| Collision Cell Exit Potential (CXP) | -18 V nih.gov |

Strategies for Overcoming Matrix Effects through Isotopic Internal Standardization.researchgate.netlcms.cz

Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components from the biological matrix, are a significant challenge in bioanalysis. nih.govaquaenergyexpo.com The use of a stable isotope-labeled internal standard, such as Atorvastatin-d5, is the most effective strategy to compensate for these effects. aquaenergyexpo.comacs.orgmedchemexpress.com

Atorvastatin-d5 is an ideal internal standard because it co-elutes with the unlabeled atorvastatin and experiences nearly identical matrix effects and extraction recovery. researchgate.netemrespublisher.com Since the mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratios, the ratio of their peak areas remains constant even if signal suppression or enhancement occurs. This ensures that the quantification remains accurate and precise. acs.org

Principles and Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Select Analytes.researchgate.netnih.gov

While LC-MS/MS is the predominant technique for atorvastatin analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the determination of certain related analytes, particularly potential genotoxic impurities. rasayanjournal.co.in Due to the high boiling point of atorvastatin, its direct analysis by GC-MS is challenging and requires derivatization to increase volatility. emrespublisher.com

However, GC-MS is a powerful tool for analyzing smaller, more volatile impurities that may be present in the drug substance. For example, a GC-MS method has been developed and validated for the simultaneous determination of potential genotoxic impurities like ethyl methanesulfonate (B1217627) (ELMS), isopropyl methanesulfonate (ILMS), and methyl methanesulfonate (MLMS) in atorvastatin calcium. rasayanjournal.co.in

The principle involves separating the volatile analytes on a capillary column (e.g., DB-5) and detecting them with a mass spectrometer, often a single quadrupole detector operating in electron impact (EI) mode. rasayanjournal.co.in Method optimization involves selecting the appropriate column, temperature program, and injection parameters to achieve good resolution of the impurities. rasayanjournal.co.in This methodology has proven to be specific, precise, sensitive, linear, and accurate for the quality control of these impurities in atorvastatin calcium. rasayanjournal.co.inresearchgate.net

Comprehensive Method Validation Protocols in Accordance with International Guidelines.rasayanjournal.co.inresearchgate.netresearchgate.netlcms.czaquaenergyexpo.com

For a bioanalytical method to be used in regulated studies, it must undergo a comprehensive validation process according to international guidelines, such as those from the U.S. Food and Drug Administration (USFDA) and the European Medicines Agency (EMA). nih.govnih.govosf.ioomicsonline.org This ensures the reliability and reproducibility of the data.

Validation includes the assessment of several key parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. osf.io

Accuracy: The closeness of the determined value to the true value. osf.io

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. osf.io

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range. osf.io

Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov

Recovery: The extraction efficiency of an analytical process, determined by comparing the analytical response from an extracted sample with the response from a non-extracted standard. osf.io

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. ajmhsrcmp.org

Assessment of Linearity, Accuracy, and Precision.rasayanjournal.co.inresearchgate.netresearchgate.netaquaenergyexpo.combenchchem.com

Linearity is established by analyzing calibration standards at several concentration levels and performing a linear regression of the peak area ratio (analyte/internal standard) versus concentration. osf.iohpst.cz A correlation coefficient (r²) of ≥0.99 is typically required. jneonatalsurg.comomicsonline.org For instance, a validated UPLC-MS/MS method demonstrated linearity over a range of 0.500 to 250 ng/mL for atorvastatin and 2-hydroxy atorvastatin, and 0.200 to 20 ng/mL for 4-hydroxy atorvastatin, with a weighted 1/x² linear regression model. nih.govosf.io Another study showed excellent linearity with an r² coefficient greater than 0.999 across a range of 10.0 pg/mL to 5000 pg/mL. lcms.cz

Accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates, both within a single analytical run (intra-assay) and across different runs (inter-assay). researchgate.netosf.io For the results to be acceptable, the accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for the LLOQ). nih.govosf.io Studies have consistently shown that methods utilizing Atorvastatin-d5 meet these stringent criteria, with intra- and inter-day precision often being less than 6.6% and accuracy within ±4.3% of the nominal values. nih.govnih.gov

Table 3: Example of Linearity and LLOQ Data for Atorvastatin Assays

| Analyte | Linearity Range | r² | LLOQ |

| Atorvastatin | 0.500 - 250 ng/mL nih.govosf.io | ≥0.9800 osf.io | 0.500 ng/mL nih.govosf.io |

| 2-hydroxy Atorvastatin | 0.500 - 250 ng/mL nih.govosf.io | ≥0.9800 osf.io | 0.500 ng/mL nih.govosf.io |

| 4-hydroxy Atorvastatin | 0.200 - 20 ng/mL nih.govosf.io | ≥0.9800 osf.io | 0.200 ng/mL nih.govosf.io |

| Atorvastatin | 10.0 - 5000 pg/mL lcms.cz | >0.999 lcms.cz | 10 pg/mL lcms.cz |

| Atorvastatin & Metabolites | 0.050 - 100.138 ng/mL nih.gov | --- | 0.050 ng/mL nih.govnih.gov |

Table 4: Example of Accuracy and Precision Data for an Atorvastatin Assay

| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |

| Low QC | < 15% osf.io | < 15% osf.io | 85-115% osf.io | 85-115% osf.io |

| Medium QC | < 15% osf.io | < 15% osf.io | 85-115% osf.io | 85-115% osf.io |

| High QC | < 15% osf.io | < 15% osf.io | 85-115% osf.io | 85-115% osf.io |

| LLOQ QC | < 20% osf.io | < 20% osf.io | 80-120% osf.io | 80-120% osf.io |

Determination of Quantification Limits (LOQ) and Detection Limits (LOD)

The determination of the limit of quantification (LOQ) and limit of detection (LOD) is a critical step in the validation of bioanalytical methods. The LOQ represents the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy, while the LOD is the lowest concentration that can be reliably distinguished from background noise.

For Atorvastatin, various bioanalytical methods have established a range of LOQ and LOD values, which are influenced by the analytical technique, sample matrix, and sample preparation procedure. For instance, a highly sensitive LC-MS/MS method for the simultaneous quantification of atorvastatin and its active metabolites in human plasma reported a lower limit of quantitation (LLOQ) of 0.050 ng/mL for all analytes. nih.gov Another study utilizing LC-MS for the direct measurement of Atorvastatin in human plasma established an LOQ of 0.25 ng/mL. researchgate.net In a different approach, a high-performance liquid chromatography (HPLC) method with UV detection for atorvastatin in human plasma reported an LOD of 7.82 ng/ml and an LOQ of 22.86 ng/ml. ijpsjournal.com

The use of deuterated internal standards, such as Atorvastatin-d5, is instrumental in achieving low detection and quantification limits by compensating for matrix effects and variations in sample processing. emrespublisher.com For example, a method employing negative electrospray ionization tandem mass spectrometry (ESI-MS/MS) with deuterated atorvastatin standards achieved LOQ values as low as 50 pg/mL for atorvastatin compounds in plasma. emrespublisher.com

The table below summarizes representative LOD and LOQ values for Atorvastatin from various studies.

| Analytical Method | Matrix | LOD | LOQ |

| LC-MS/MS | Human Plasma | - | 0.050 ng/mL |

| LC-MS | Human Plasma | - | 0.25 ng/mL |

| HPLC-UV | Human Plasma | 7.82 ng/mL | 22.86 ng/mL |

| LC-MS | Plasma | - | 100 pg/mL |

| Negative ESI-MS/MS | Plasma | - | 50 pg/mL |

| HPLC-UV | Rat Plasma | - | 10.45 ng/mL |

| RP-HPLC-UV | Human Serum | 1 ng/mL | 4 ng/mL |

This table presents a selection of reported LOD and LOQ values and is not exhaustive.

Evaluation of Method Specificity and Selectivity

Specificity and selectivity are paramount in bioanalytical method validation to ensure that the detected signal corresponds solely to the analyte of interest, without interference from endogenous matrix components, metabolites, or co-administered drugs. Atorvastatin-d5 (calcium salt) plays a crucial role as an internal standard in mass spectrometry-based methods to enhance selectivity.

Chromatographic techniques, particularly when coupled with mass spectrometry (LC-MS), provide high specificity. The selectivity of these methods is demonstrated by the absence of interfering peaks at the retention time of atorvastatin and its deuterated internal standard in blank matrix samples (e.g., plasma or serum) from multiple sources. scispace.comresearchgate.net For instance, in the development of an LC-MS/MS method, chromatograms of blank plasma are compared with those of spiked samples at the lower limit of quantitation (LLOQ) to confirm no endogenous interference. scispace.com

The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. This minimizes the likelihood of co-eluting compounds having the same mass-to-charge ratio and fragmentation pattern. scispace.com

In some cases, potential for interference from non-deuterated compounds on their deuterated counterparts has been observed. For example, ion suppression of atorvastatin-d5 was detected in the presence of atorvastatin, which necessitated the use of a different internal standard for quantification in that particular study. mdpi.com This highlights the importance of thoroughly evaluating potential cross-talk between the analyte and the deuterated internal standard during method development.

Robustness Testing and Inter-Laboratory Transferability

Robustness testing evaluates the capacity of a bioanalytical method to remain unaffected by small, deliberate variations in method parameters. This ensures the reliability of the method during routine use. Inter-laboratory transferability demonstrates that the method can be successfully performed by different laboratories, yielding comparable results.

While specific studies focusing solely on the robustness and inter-laboratory transferability of methods using Atorvastatin-d5 (calcium salt) are not extensively detailed in the provided context, the principles of such testing are well-established in bioanalytical method validation guidelines.

For a method to be considered robust, it must show resilience to minor changes in parameters such as:

Mobile phase composition (e.g., ±2% variation in organic solvent ratio).

Column temperature (e.g., ±5°C).

Flow rate (e.g., ±10%).

pH of the mobile phase or buffer.

The successful validation of numerous bioanalytical methods for atorvastatin across different research groups and for various applications, such as pharmacokinetic studies, implies a degree of inherent robustness in the underlying analytical techniques (e.g., LC-MS/MS). researchgate.netd-nb.info The widespread use of Atorvastatin-d5 as an internal standard in these methods suggests its suitability and reliability across different laboratory settings. uni-saarland.decaymanchem.com

For a method to be transferable, a detailed and unambiguous protocol is essential. The successful application of methods for atorvastatin analysis in multi-center clinical trials or bioequivalence studies would be the ultimate demonstration of inter-laboratory transferability. fda.gov

Optimization of Sample Preparation Techniques for Complex Biological Matrices (e.g., Plasma, Serum)

Effective sample preparation is crucial for removing interferences from complex biological matrices like plasma and serum, thereby improving the accuracy and sensitivity of the analytical method. The choice of technique depends on the physicochemical properties of the analyte and the nature of the biological matrix. For atorvastatin and its deuterated standard, several techniques are commonly employed. A review of liquid chromatographic methods for atorvastatin bioanalysis found that protein precipitation was used in 38% of studies, liquid-liquid extraction in 33%, and solid-phase extraction in 12%. d-nb.inforesearchgate.net

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a widely used technique for the extraction of atorvastatin from biological fluids. emrespublisher.com This method partitions the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical and is based on the polarity and solubility of atorvastatin.

A bioanalytical method for a fasting study reported using LLE with an average recovery of 88.45% for Atorvastatin and 89.42% for the d5-internal standard. fda.gov In another study, a salting-out assisted solvent extraction technique was developed using acetonitrile for the extraction of atorvastatin from serum, achieving recoveries better than 90%. arabjchem.org This method involved optimizing parameters such as the type and volume of extraction solvent, type of salt, and pH. arabjchem.org

One LLE procedure for statins in human plasma involved mixing 100 µL of plasma with formic acid and an internal standard mix (which included atorvastatin-d5), followed by the addition of a diethyl ether-ethyl acetate (B1210297) mixture. uni-saarland.de

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is another effective technique for cleaning up and concentrating analytes from complex matrices. It offers advantages over LLE, including higher recovery, cleaner extracts, and the potential for automation.

For the simultaneous quantification of atorvastatin and its metabolites, an SPE step was performed to reduce ion-suppression and/or enhancement effects in LC-MS/MS analysis. nih.gov Similarly, a method for determining atorvastatin and its metabolites in human plasma after a low dose administration utilized SPE for sample preparation before LC-MS/MS analysis. researchgate.net The development of a method for quantifying atorvastatin and para-hydroxy atorvastatin in human plasma also employed SPE to isolate the compounds. scispace.com

The selection of the appropriate SPE sorbent (e.g., C18) and elution solvents is critical for achieving optimal recovery and purity of the analyte.

Protein Precipitation Strategies

Protein precipitation (PPT) is a simpler and faster method for sample preparation compared to LLE and SPE. It involves adding an organic solvent, typically acetonitrile or methanol, to the plasma or serum sample to denature and precipitate proteins.

A simple protein precipitation with acetonitrile was used for the preparation of plasma samples in a bioanalytical method for atorvastatin in rats. researchgate.net Another study reported using ice-cold acetonitrile as the extraction solvent in a protein precipitation approach for analyzing atorvastatin in rat plasma. researchgate.net While fast and straightforward, PPT may result in less clean extracts compared to LLE and SPE, which can sometimes lead to matrix effects in LC-MS analysis. researchgate.net

Mechanistic Investigations in Atorvastatin Metabolism Studies Enabled by Deuterium Labeling

Elucidation of Atorvastatin (B1662188) Biotransformation Pathways

The use of Atorvastatin-d5 has been pivotal in tracing these biotransformation pathways. pubcompare.ai By introducing a known quantity of the deuterated standard, researchers can accurately differentiate and quantify the parent drug and its various metabolites, providing a clearer picture of the metabolic cascade. This is particularly important for understanding the interconversion between the acid and lactone forms of the drug and its metabolites. nih.govrsc.org

Identification and Structural Characterization of Atorvastatin Metabolites

Atorvastatin-d5 and its deuterated metabolites are essential tools for the accurate identification and structural characterization of the various metabolic products of atorvastatin. pubcompare.ainih.govemrespublisher.com The known mass shift provided by the deuterium (B1214612) label allows for unambiguous identification of drug-related compounds in complex biological samples when analyzed by mass spectrometry.

The primary oxidative metabolites of atorvastatin are ortho-hydroxyatorvastatin (o-OH-ATV) and para-hydroxyatorvastatin (p-OH-ATV). researchgate.net These metabolites are pharmacologically active and contribute to the drug's lipid-lowering effects. researchgate.net The development of sensitive analytical methods using deuterated internal standards like Atorvastatin-d5, 2-hydroxy Atorvastatin-d5, and 4-hydroxy Atorvastatin-d5 has enabled the reliable quantification of these hydroxylated metabolites in human plasma. nih.govosf.io These methods are crucial for pharmacokinetic studies and therapeutic drug monitoring. veeprho.comosf.io

The use of deuterium-labeled standards, such as [d5]-atorvastatin and [d5]-ortho-hydroxy atorvastatin, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise measurement of both the parent drug and its hydroxylated metabolites in various biological matrices, including human, dog, and rat plasma. acs.org

Atorvastatin and its hydroxylated metabolites can exist in equilibrium with their corresponding lactone forms. nih.govresearchgate.net The interconversion between the hydroxy acid and lactone forms is pH-dependent. rsc.org Atorvastatin lactone is considered an active metabolite and can be formed from atorvastatin through the action of UGT enzymes. caymanchem.com The study of these lactone metabolites and their interconversion kinetics is critical for a complete understanding of atorvastatin's disposition.

Deuterium-labeled internal standards, including Atorvastatin-d5 lactone and ortho-hydroxy atorvastatin-d5 lactone, are invaluable for these investigations. veeprho.comscbt.commedchemexpress.com They allow for the simultaneous quantification of both the acid and lactone forms of atorvastatin and its metabolites, which is essential for studying their interconversion dynamics in various biological systems. researchgate.nethelsinki.fi Theoretical studies using density functional theory (DFT) have also been employed to investigate the mechanism of lactonization and hydrolysis, indicating that the lactone form is less stable than the hydroxy acid form under both mildly acidic and basic conditions. rsc.org

Quantitative Profiling of Parent Drug and Metabolites in In Vitro and Ex Vivo Biological Systems

The development of robust and sensitive analytical methods is a prerequisite for the quantitative profiling of atorvastatin and its metabolites. The use of Atorvastatin-d5 and its deuterated metabolite analogs as internal standards has been a cornerstone in the development of high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. nih.govosf.io These methods enable the reliable and simultaneous quantification of atorvastatin and its active metabolites in biological matrices like human plasma. nih.govemrespublisher.comosf.io

These validated methods, which often involve solid-phase extraction for sample cleanup, offer high selectivity, sensitivity, and reproducibility. nih.govosf.io They have been successfully applied in clinical studies to determine the concentrations of atorvastatin and its metabolites, providing crucial data for pharmacokinetic and therapeutic drug monitoring. osf.ioresearchgate.net The use of deuterated standards helps to overcome challenges in quantification, such as the potential for interconversion of metabolites during sample handling and analysis. osf.io

Table 1: Analytical Method Parameters for Quantification of Atorvastatin and Metabolites using Deuterated Standards

| Analyte(s) | Internal Standard(s) | Matrix | Extraction Method | Analytical Technique | Lower Limit of Quantitation (LLOQ) | Reference |

|---|---|---|---|---|---|---|

| Atorvastatin, o-OH-ATV, p-OH-ATV | Atorvastatin-d5, o-OH-ATV-d5 | Human, Dog, Rat Plasma | Liquid-Liquid Extraction | LC-MS/MS | 0.250 ng/mL | acs.org |

| Atorvastatin, 2-OH-ATV, 4-OH-ATV | Atorvastatin-d5, 2-OH-ATV-d5, 4-OH-ATV-d5 | Human Plasma | Solid-Phase Extraction | UPLC-MS/MS | 0.500 ng/mL (ATV, 2-OH-ATV), 0.200 ng/mL (4-OH-ATV) | nih.gov |

| Atorvastatin and 5 metabolites | Deuterated internal standards for each analyte | Human Plasma | Protein Precipitation | LC-MS/MS | 0.05 ng/mL | researchgate.net |

Exploration of Cytochrome P450 (CYP) Isoenzyme Involvement (e.g., CYP3A4) in Atorvastatin Metabolism

The cytochrome P450 (CYP) system of enzymes plays a central role in the metabolism of atorvastatin. pharmgkb.org Specifically, CYP3A4 is the major enzyme responsible for the hydroxylation of atorvastatin to its active ortho- and para-hydroxy metabolites. drugbank.comresearchgate.netnih.gov Studies have also investigated the contribution of CYP3A5, another member of the CYP3A family, to atorvastatin metabolism. researchgate.netnih.gov

Research using human liver microsomes and recombinant CYP3A enzymes has shown that while both CYP3A4 and CYP3A5 metabolize atorvastatin, CYP3A4 is the predominant isoform. researchgate.netnih.gov The intrinsic clearance of atorvastatin by CYP3A4 is significantly higher than that by CYP3A5, suggesting that genetic variations in CYP3A5 may not be a major factor in the inter-individual variability of atorvastatin's effects. nih.gov The use of deuterated atorvastatin in such in vitro systems allows for precise kinetic measurements and helps to delineate the relative contributions of different CYP isoenzymes. scbt.com

Table 2: Contribution of CYP3A4 and CYP3A5 to Atorvastatin Metabolism

| Parameter | CYP3A4 | CYP3A5 | Finding | Reference |

|---|---|---|---|---|

| Intrinsic Clearance (CLint) of para-hydroxyatorvastatin formation | Higher | Lower | CLint by CYP3A4 is 2.4-fold that of CYP3A5. | nih.gov |

| Intrinsic Clearance (CLint) of ortho-hydroxyatorvastatin formation | Higher | Lower | CLint by CYP3A4 is 5.0-fold that of CYP3A5. | nih.gov |

Investigations into Metabolic Stability and Enzyme Kinetics

Investigating the metabolic stability and enzyme kinetics of atorvastatin is crucial for predicting its in vivo behavior. Deuterated compounds like Atorvastatin-d5 are valuable tools in these studies. scbt.com The altered reaction kinetics that can result from deuterium substitution can provide insights into the mechanisms of enzymatic interactions. scbt.com

In vitro studies using human liver microsomes are commonly performed to determine the intrinsic clearance of a drug, which is a measure of its metabolic stability. nih.gov By incubating the drug with microsomes and quantifying its disappearance over time, researchers can assess how quickly it is metabolized. The use of Atorvastatin-d5 as an internal standard in these assays ensures accurate quantification.

Enzyme kinetic studies, which determine parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide detailed information about the interaction between atorvastatin and metabolizing enzymes like CYP3A4. nih.gov These studies have revealed that the metabolism of atorvastatin by CYP3A enzymes can exhibit substrate inhibition. nih.gov The precision afforded by using deuterated standards is essential for obtaining reliable kinetic data.

Application in Impurity Profiling and Forced Degradation Studies

Use of Atorvastatin-d5 (Calcium Salt) as a Reference Standard for Impurity Quantification

Atorvastatin-d5 (calcium salt) is a deuterium-labeled analog of Atorvastatin (B1662188) and is frequently used as an internal standard in analytical research. veeprho.com Its key function is to enhance the accuracy of mass spectrometry (MS) and liquid chromatography (LC) methods for the precise quantification of Atorvastatin and its related impurities in various samples. veeprho.combiomol.com In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated standards are preferred because they have nearly identical chemical properties and chromatographic retention times to the non-labeled analyte but are distinguishable by their mass. osf.iohelsinki.fi This allows the internal standard to effectively compensate for any variability that may occur during sample preparation and analysis, such as extraction inconsistencies or ionization suppression in the mass spectrometer. osf.io

The use of a stable, isotopically labeled internal standard like Atorvastatin-d5 is considered the best practice for achieving reliable and accurate quantification, minimizing assay variability. osf.io It is particularly crucial for developing robust analytical methods capable of detecting and quantifying impurities at very low levels, ensuring that drug products meet the stringent purity requirements set by regulatory bodies like the International Council for Harmonisation (ICH). mdpi.comscielo.br

The development of Atorvastatin drug products requires the thorough identification and characterization of all potential impurities, including process-related impurities and degradation products. mdpi.com Analytical studies have successfully identified and resolved numerous Atorvastatin-related substances. mdpi.com In some liquid chromatography methods, as many as 12 potential impurities have been separated and identified. mdpi.com

Forced degradation studies are instrumental in identifying potential degradation products that could form under various stress conditions. For instance, under drastic acidic conditions, novel degradation products have been identified, including one formed through the loss of the carboxanilide residue and another complex, bridged molecule resulting from C-C bond formation. beilstein-journals.org Oxidative degradation has been shown to affect the pyrrole (B145914) ring, potentially forming an intermediate endoperoxide that leads to various degradants. researchgate.net The use of Atorvastatin-d5 (calcium salt) as an internal standard is vital for the accurate quantification of these newly identified compounds during such studies. osf.ioemrespublisher.com

| Degradation Condition | Observed Degradation Products / Changes | Reference |

|---|---|---|

| Acid Hydrolysis | Formation of Atorvastatin lactone; additional degradation peaks observed at specific retention times (e.g., 12.63 and 15.92 min). | scielo.brnih.gov |

| Oxidative Stress | Degradation product peaks observed at specific retention times (e.g., 12.85 and 13.68 min); oxidation of the pyrrole ring. | researchgate.netnih.gov |

| Drastic Acidic Conditions (conc. H₂SO₄) | Loss of the carboxanilide residue, accompanied by lactonization/dehydration in the side chain. | beilstein-journals.org |

| Drastic Acidic Conditions (conc. HCl) | Formation of a complex, bridged molecule involving C-C bond formation, migration of the isopropyl group, and loss of the carboxanilide residue. | beilstein-journals.org |

Development of Stability-Indicating Analytical Methods Utilizing Deuterated Standards

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. austinpublishinggroup.com A key aspect of a SIAM is its ability to separate the API peak from the peaks of its degradation products, process impurities, and excipients. nih.govaustinpublishinggroup.com The development and validation of such methods are mandated by ICH guidelines to ensure the stability and quality of pharmaceutical products. scielo.braustinpublishinggroup.com

High-performance liquid chromatography (HPLC) is the most common technique for developing SIAMs for Atorvastatin. tandfonline.commedcraveonline.com These methods must be validated for specificity, precision, linearity, accuracy, and robustness. scielo.br The use of deuterated internal standards like Atorvastatin-d5 is particularly valuable in LC-MS/MS-based methods, which offer high sensitivity and selectivity. osf.iohelsinki.fi By incorporating Atorvastatin-d5, analysts can ensure that the quantification of Atorvastatin is accurate and unaffected by the presence of its impurities and degradation products, thereby confirming the stability-indicating capability of the method. osf.iomdpi.com The method's ability to achieve a mass balance close to 100% is a strong indicator of its stability-indicating power. mdpi.com

Investigation of Degradation Pathways under Stress Conditions

Forced degradation studies are essential for understanding the chemical stability of a drug substance. austinpublishinggroup.com These studies involve subjecting the drug to a range of stress conditions that are more severe than accelerated storage conditions, as outlined by ICH guidelines. irjmets.cominnovareacademics.in The typical stress factors include acid and base hydrolysis, oxidation, photolysis, and thermal degradation. irjmets.cominnovareacademics.in The primary goal is to generate degradation products to elucidate the degradation pathways and develop robust stability-indicating analytical methods. austinpublishinggroup.com

Atorvastatin has been shown to be susceptible to degradation under various stress conditions, including acidic hydrolysis, oxidation, and photolytic and thermal stress. mdpi.com

Hydrolytic degradation investigates the drug's stability in the presence of water and across a range of pH values. Atorvastatin calcium has demonstrated significant degradation under acidic conditions. mdpi.comscielo.br Studies have shown that upon treatment with 0.1 M HCl, Atorvastatin undergoes degradation, with the formation of its lactone being a prominent decomposition product. beilstein-journals.orgnih.gov The drug is also susceptible to degradation in alkaline solutions (e.g., 0.1 M NaOH), although some studies suggest it is more stable under basic conditions than acidic ones. nih.govnih.gov However, other reports indicate that Atorvastatin is unstable in both low acidic and high alkaline environments. helsinki.fi

Oxidative degradation is typically studied using an oxidizing agent such as hydrogen peroxide (H₂O₂). scielo.brnih.gov Atorvastatin has been found to undergo considerable degradation under oxidative stress. mdpi.comnih.gov The degradation primarily targets the pyrrole ring of the molecule. researchgate.net The resulting degradation products can be separated and quantified using a validated stability-indicating method, often with Atorvastatin-d5 as an internal standard to ensure accuracy. osf.ionih.gov

Photostability testing is conducted to see how light exposure affects the drug substance, while thermal degradation studies assess its stability at elevated temperatures. austinpublishinggroup.comirjmets.com Atorvastatin has shown susceptibility to both photolytic and thermal degradation. mdpi.com In some studies, degradation was observed when the drug was exposed to direct sunlight or high temperatures (e.g., 100°C). scielo.brirjmets.com Conversely, other studies have reported that Atorvastatin is relatively stable under dry heat and photolytic conditions. helsinki.fiemrespublisher.com These differing findings highlight the importance of precisely controlling and defining the conditions of stress testing.

| Stress Condition | Conditions Applied (Examples) | Observed Outcome | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.1N HCl, refluxed at 80°C for 3 hours | Significant degradation observed. | nih.gov |

| Alkali Hydrolysis | 0.1N NaOH, refluxed at 80°C for 3 hours | Degradation observed. | nih.gov |

| Oxidation | 3% v/v H₂O₂, refluxed at 70°C for 3 hours | Degradation observed. | scielo.br |

| Thermal Degradation | Dry heat at 100°C for 6 hours | Degradation observed. | scielo.br |

| Photodegradation | Exposure to direct sunlight for 6 hours | Degradation observed. | scielo.br |

Mass Balance Approaches in Degradation Product Characterization

In the landscape of pharmaceutical analysis, establishing a comprehensive impurity profile is critical for ensuring the safety and efficacy of a drug substance. Forced degradation studies are intentionally conducted to produce degradation products that might form under various stress conditions, thereby facilitating the development of stability-indicating analytical methods. unr.edu.ar A key component of these studies is the concept of mass balance, which serves as a crucial indicator of the method's validity. sapub.org Mass balance is the process of accounting for all the mass of the active pharmaceutical ingredient (API) after it has been subjected to stress, which should ideally equal the sum of the remaining API and all the degradation products formed. sapub.org Achieving a mass balance close to 100% demonstrates that all significant degradation products have been detected and quantified, thus confirming the stability-indicating nature of the analytical method. sapub.orgnih.gov

The use of isotopically labeled compounds, such as Atorvastatin-d5 (calcium salt), is a sophisticated and highly effective strategy in mass balance approaches. Stable isotope-labeled internal standards are considered ideal because their physical and chemical properties are nearly identical to the analyte of interest. researchgate.net This similarity ensures that the labeled compound and the unlabeled drug behave alike during sample preparation, chromatographic separation, and detection. researchgate.net By introducing a known quantity of the deuterated standard into the analysis, it can serve as a reliable tracer to accurately quantify the parent drug and its degradation products.

Forced degradation studies on atorvastatin have been performed under various conditions, including acid and base hydrolysis, oxidation, and photolysis, leading to the formation of several degradation impurities. nih.govresearcher.life In such studies, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often developed to separate the parent drug from its numerous related substances and degradation products. nih.govresearcher.life The integration of a deuterated internal standard like Atorvastatin-d5 (calcium salt) into this workflow significantly enhances the accuracy of quantification.

The principle behind using Atorvastatin-d5 in a mass balance study is that it co-elutes with the non-deuterated atorvastatin but can be distinguished by a mass spectrometer due to the mass difference of 5 Daltons. This allows for precise quantification of the remaining atorvastatin, even in complex mixtures containing multiple degradation products. While the deuterated standard itself may undergo degradation, its degradation profile is expected to be comparable to that of the unlabeled atorvastatin. vulcanchem.com This parallel degradation behavior provides valuable insights into the transformation pathways.

Research findings on the stability of a deuterated form of an atorvastatin impurity under forced degradation conditions illustrate this principle. The degradation percentages of the deuterated and non-deuterated forms were found to be comparable across various stress conditions, as detailed in the table below.

| Stress Condition | Non-deuterated Impurity Degradation (%) | Deuterated Impurity (d5) Degradation (%) |

|---|---|---|

| Acidic (0.1N HCl, 70°C, 24h) | 12.3 | 11.8 |

| Alkaline (0.1N NaOH, 70°C, 24h) | 18.7 | 17.9 |

| Oxidative (3% H₂O₂, 70°C, 24h) | 22.5 | 21.3 |

| Photolytic (1.2 million lux hours) | 9.8 | Not specified |

Data sourced from forced degradation studies on a deuterated atorvastatin impurity, demonstrating comparable stability profiles. vulcanchem.com

Contribution to Preclinical Pharmacokinetic Research Methodologies

Design and Execution of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The use of Atorvastatin-d5 is integral to the design and execution of preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies. These studies are essential for characterizing the pharmacokinetic profile of a new chemical entity. In a typical preclinical ADME study involving Atorvastatin (B1662188), animal models such as rats or mice are administered the non-labeled drug. upce.cznih.gov Subsequently, various biological samples are collected over time to understand the fate of the drug in the body.

Atorvastatin-d5 is introduced during the sample analysis phase. It is added in a precise, known quantity to all collected biological samples—including plasma, urine, feces, and tissue homogenates (e.g., liver, kidney, brain)—prior to extraction procedures. upce.cznih.gov This process, known as "spiking," ensures that any variability or loss of the analyte (Atorvastatin) during sample preparation and analysis is mirrored by the deuterated standard.

For instance, in a study investigating the distribution of Atorvastatin in rat tissues, Atorvastatin-d5 was used as the internal standard to quantify the parent drug's concentration in the liver, plasma, urine, and feces. upce.cz This allowed researchers to accurately map the drug's distribution and identify primary routes of excretion. Similarly, in studies using APOE*3-Leiden.CETP mice to model human-like lipoprotein metabolism, Atorvastatin-d5 was spiked into plasma and tissue samples to enable accurate quantification by mass spectrometry, providing crucial data on drug levels in target and non-target tissues. nih.gov The ability to generate high-quality concentration data from diverse biological matrices is fundamental to constructing a comprehensive ADME profile.

Methodological Advancement in Quantitative Analysis of Drug Disposition in Animal Models

Atorvastatin-d5 has been central to significant methodological advancements in the quantitative analysis of drug disposition in animal models. The gold-standard technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method renowned for its sensitivity and specificity. The use of a stable isotope-labeled internal standard like Atorvastatin-d5 is considered best practice for LC-MS/MS-based quantification. researchgate.netukm.my

The methodology involves several key steps:

Sample Preparation : Biological samples are complex mixtures. To isolate the drug, techniques like protein precipitation or solid-phase extraction are used. researchgate.netukm.my Atorvastatin-d5 is added before this step.

Chromatographic Separation : The sample extract is injected into a liquid chromatography system, where Atorvastatin and Atorvastatin-d5 are separated from other endogenous components. Because their physicochemical properties are nearly identical, they co-elute, meaning they exit the chromatography column at the same time. nih.govresearchgate.net

Mass Spectrometric Detection : The separated compounds enter the mass spectrometer, which distinguishes them based on their mass-to-charge ratio (m/z). Atorvastatin-d5 is heavier than Atorvastatin, allowing the instrument to measure each compound's intensity separately but simultaneously.

The ratio of the response of the parent drug to the known concentration of the internal standard is used to calculate the exact concentration of the drug in the original sample. This ratiometric analysis corrects for potential inconsistencies during the analytical process, leading to high accuracy and precision. researchgate.net This robust quantification is critical for determining key pharmacokinetic parameters in animal models, such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC). nih.gov

Table 1: Examples of LC-MS/MS Methodological Parameters Using Atorvastatin-d5

| Animal Model / Matrix | Internal Standard (IS) | Sample Preparation | Chromatography | Detection | Reference |

|---|---|---|---|---|---|

| Beagle Dog Plasma | Atorvastatin-d5 | Solid Phase Extraction (SPE) | LC-MS/MS | ESI source, MRM scan mode | researchgate.net |

| Rat Plasma | Atorvastatin-d5 | Protein Precipitation (Acetonitrile) | LC-MS/MS | Not specified | ukm.my |

| Murine Plasma & Tissues | Atorvastatin-d5 | Acetonitrile (B52724) or Methanol (B129727) Extraction | UHPLC-MS/MS | Not specified | nih.gov |

| Human Vitreous | Atorvastatin-d5 | Protein Precipitation | UPLC-MS/MS | Not specified | nih.gov |

Mechanistic Pharmacokinetic Modeling Incorporating Deuterium (B1214612) Labeling Data

Mechanistic pharmacokinetic models, particularly physiologically based pharmacokinetic (PBPK) models, represent a sophisticated approach to understanding and predicting a drug's behavior. These models integrate physiological data with drug-specific parameters to simulate ADME processes within the body. researchgate.net The development of a reliable PBPK model is critically dependent on high-quality, time-course concentration data from preclinical studies.

The contribution of Atorvastatin-d5 here is foundational. By enabling highly accurate and precise quantification of Atorvastatin in various tissues and fluids, it provides the essential data needed to build and validate these complex models. researchgate.net The concentration-time profiles generated using Atorvastatin-d5 as an internal standard serve as the input for fitting and refining the model parameters that describe the rates of absorption, distribution, and elimination.

Methodological Frameworks for Investigating Drug-Drug Interactions

Investigating potential drug-drug interactions (DDIs) is a critical component of preclinical drug development. Atorvastatin-d5 plays a key role in the methodological frameworks used for these studies. Preclinical DDI studies often involve co-administering a test drug with a known compound (like Atorvastatin) to see if one affects the pharmacokinetics of the other.

Table 2: Application of Atorvastatin-d5 in Preclinical Drug-Drug Interaction Studies

| Study Focus | Animal Model | Interacting Drugs | Role of Atorvastatin-d5 | Key Finding | Reference |

|---|---|---|---|---|---|

| Effect of Atorvastatin on Aliskiren Pharmacokinetics | Rat | Atorvastatin, Aliskiren | Internal standard for LC-MS/MS analysis of plasma samples. | Atorvastatin treatment resulted in non-significant alterations in the pharmacokinetic parameters of aliskiren. | ukm.my |

| Interaction between Atorvastatin and Omega-3 | Human | Atorvastatin, Omega-3 Fatty Acids | Internal standard for LC-MS/MS analysis of Atorvastatin. | A pharmacokinetic interaction was identified between atorvastatin and omega-3. | mdpi.com |

Standards and Quality Assurance in Pharmaceutical Analysis

Role of Atorvastatin-d5 (Calcium Salt) in Analytical Method Validation for Quality Control

Atorvastatin-d5 (calcium salt) is primarily used as an internal standard in analytical method validation for the quality control of Atorvastatin (B1662188) drug products. synzeal.comaxios-research.comsynzeal.combiomol.comclearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte (in this case, Atorvastatin) that is added in a known quantity to samples undergoing analysis. scioninstruments.comnumberanalytics.comlibretexts.org Its purpose is to correct for the potential loss of analyte during sample preparation and to account for variations in instrument response. numberanalytics.comlibretexts.orgbiopharmaservices.com

The use of a deuterated internal standard like Atorvastatin-d5 (calcium salt) is particularly advantageous in chromatographic and mass spectrometric techniques. biomol.comscioninstruments.comveeprho.com Because it is nearly identical to the non-labeled drug, it behaves similarly during extraction and analysis but can be distinguished by its higher mass. aptochem.comscioninstruments.com This allows for more accurate quantification of the active pharmaceutical ingredient (API) and its impurities. resolvemass.ca

The process of analytical method validation demonstrates that a specific method is suitable for its intended purpose. Key validation parameters where Atorvastatin-d5 (calcium salt) is employed include:

Linearity: Establishing a proportional relationship between the concentration of the analyte and the analytical signal.

Accuracy: Determining the closeness of the measured value to the true value.

Precision: Measuring the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: Ensuring that the analytical signal is solely due to the analyte of interest and not from other components such as impurities or excipients.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com

By incorporating Atorvastatin-d5 (calcium salt) as an internal standard, laboratories can mitigate the impact of matrix effects, which are interferences from other components in the sample matrix that can suppress or enhance the analytical signal. resolvemass.cakcasbio.com This leads to more robust and reliable analytical methods, which are essential for the quality control of Atorvastatin formulations. biopharmaservices.comaptochem.com

Table 1: Role of Atorvastatin-d5 (Calcium Salt) in Analytical Method Validation

| Validation Parameter | Function of Atorvastatin-d5 (Calcium Salt) |

|---|---|

| Linearity | Helps to establish a consistent ratio of analyte to internal standard across a range of concentrations. |

| Accuracy | Corrects for systematic errors in sample preparation and analysis, leading to more accurate results. |

| Precision | Minimizes the effect of random variations, thereby improving the repeatability and reproducibility of the method. scioninstruments.com |

| Specificity | Its distinct mass-to-charge ratio allows for clear differentiation from the analyte and potential interferences. |

| Limit of Quantitation | Improves the reliability of measurements at low concentrations by providing a stable reference point. scispace.com |

Ensuring Traceability to Pharmacopeial Standards (e.g., USP, EP)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines and other articles. sigmaaldrich.com These standards ensure the quality, purity, strength, and consistency of pharmaceutical products. Reference standards are highly characterized materials used to help ensure the identity, strength, quality, and purity of medicines.

Atorvastatin-d5 (calcium salt) can be used as a reference standard, and its traceability to pharmacopeial standards can be established. axios-research.comsynzeal.comsynzeal.comchemwhat.com This means that the characteristics of the deuterated compound are compared and linked to the official reference standards provided by the USP or EP. sigmaaldrich.com This traceability is crucial for demonstrating that the analytical methods used for quality control are accurate and reliable and that the results are comparable to the official standards.

Suppliers of Atorvastatin-d5 (calcium salt) often provide detailed certificates of analysis that document the compound's identity, purity, and characterization data, which supports its use as a reference material in a regulated environment. simsonpharma.com

Compliance with Regulatory Requirements for Analytical Submissions (e.g., Abbreviated New Drug Application (ANDA), Drug Master File (DMF))

The use of well-characterized reference standards like Atorvastatin-d5 (calcium salt) is a critical component of regulatory submissions for generic drugs. clearsynth.comaquigenbio.comcleanchemlab.com For a generic drug to be approved, the manufacturer must submit an Abbreviated New Drug Application (ANDA) to regulatory authorities like the U.S. Food and Drug Administration (FDA). fda.govfda.gov The ANDA must demonstrate that the generic product is bioequivalent to the brand-name drug and that the manufacturing processes are adequate to ensure the drug's identity, strength, quality, and purity. fda.gov

A Drug Master File (DMF) is a confidential submission to the FDA that contains detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs. chemxpert.com For an active pharmaceutical ingredient like Atorvastatin, the Type II DMF includes comprehensive information on the chemistry, manufacturing, and controls (CMC) of the drug substance. chemxpert.com

The analytical methods used to test the API and the finished drug product are a key part of both ANDA and DMF submissions. The inclusion of a highly specific internal standard like Atorvastatin-d5 (calcium salt) in these methods strengthens the analytical data provided to regulatory agencies. clearsynth.comaquigenbio.com It demonstrates a commitment to robust and accurate testing, which can facilitate a smoother review process and increase the likelihood of approval. kcasbio.comchemxpert.com The use of such standards is often highlighted in the documentation to showcase the reliability of the quality control procedures. fda.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Atorvastatin |

Q & A

Q. How is Atorvastatin-d5 (calcium salt) utilized as an internal standard in mass spectrometry (MS)-based quantification of atorvastatin metabolites?

Atorvastatin-d5 is structurally identical to non-deuterated atorvastatin but contains five deuterium atoms, providing a distinct mass shift (Δ+5) detectable via MS. This allows precise quantification by compensating for matrix effects and ionization variability. Researchers prepare calibration curves using known concentrations of Atorvastatin-d5 spiked into biological samples (e.g., plasma, liver homogenates). The deuterated compound elutes chromatographically with the analyte, enabling accurate normalization .

Q. What biochemical pathways are affected by Atorvastatin-d5 in cholesterol synthesis studies?

Atorvastatin-d5 inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition reduces hepatic cholesterol synthesis and upregulates LDL receptor expression, enhancing LDL clearance. Key downstream effects include:

- Reduction : Mevalonate, cholesterol, and isoprenoids (e.g., farnesyl pyrophosphate).

- Modulation : SREBP-2 (sterol regulatory element-binding protein 2) and LDL-R (low-density lipoprotein receptor) gene expression .

Q. What analytical methods are validated for quantifying Atorvastatin-d5 in pharmacokinetic studies?

Validated methods include:

- UHPLC-MS/MS : Using a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phases of 0.1% formic acid in water and acetonitrile. LOQ: 0.1 ng/mL in plasma .

- HPLC-UV : Ion-pair chromatography with acidic dyes (e.g., bromothymol blue) for impurity profiling .

Advanced Research Questions

Q. How does deuterium substitution influence the metabolic stability and CYP3A4-mediated oxidation of Atorvastatin-d5 compared to non-deuterated analogs?

Deuterium kinetic isotope effects (KIEs) at metabolically labile positions (e.g., ortho-hydroxy group) slow CYP3A4-mediated oxidation, increasing half-life (t½) in vitro. Studies compare metabolic clearance using human liver microsomes:

Q. What experimental strategies resolve contradictions in dose-dependent efficacy of Atorvastatin-d5 in animal models?

Threshold effects occur in rodents where cholesterol-lowering plateaus at high doses (e.g., >10 mg/kg). Solutions include:

- Dose-response curves : Spanning 0.1–50 mg/kg to identify EC50 and efficacy ceilings.

- Toxicokinetic monitoring : Liver enzymes (ALT/AST) and creatine kinase to differentiate efficacy from toxicity .

Q. How do multicomponent crystal forms (e.g., Atorvastatin-d5–dipicolinic acid cocrystals) enhance solubility for in vitro assays?

Liquid-assisted grinding (LAG) produces cocrystals with improved aqueous solubility (e.g., 2.5-fold increase vs. free form). Characterization via:

Q. What methodologies quantify subcellular localization of Atorvastatin-d5 in hepatocytes?

- Fluorescence microscopy : Using deuterium-labeled probes (e.g., BODIPY-conjugated analogs).

- Subcellular fractionation : Centrifugation to isolate endoplasmic reticulum (ER) fractions, followed by LC-MS/MS quantification .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.